An In-depth Technical Guide to the Physicochemical Properties and Characterization of 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties and analytical characterization of 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine. This compound, featuring a substituted phenyl ring attached to a tetrahydropyran scaffold, is of significant interest to researchers in medicinal chemistry and drug development. This document is intended for scientists and technical professionals, offering a detailed exploration of the molecule's structural attributes and the methodologies for their validation. We will delve into its key physicochemical parameters, such as acidity (pKa), lipophilicity (LogP), and solubility, providing both theoretical estimations and established experimental protocols. Furthermore, this guide outlines a suite of analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section is designed to provide not only procedural steps but also the scientific rationale behind the choice of a particular method, ensuring a deep and practical understanding of the characterization process.
Introduction and Molecular Overview
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine is a synthetic organic compound with the molecular formula C₁₁H₁₄ClNO[1]. Its structure is characterized by a central tetrahydropyran ring, with a 3-chlorophenyl group and an amine group both attached to the C4 position. The presence of a chiral center at C4 (in the context of its substitution pattern) and the combination of a lipophilic aromatic ring with a polar amine group make it a molecule of interest in the design of novel therapeutic agents. The hydrochloride salt of this amine is also a common form for handling and formulation purposes[2]. Understanding its fundamental physicochemical properties is a critical first step in any drug discovery and development cascade, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-amine | N/A |
| CAS Number | 1017451-67-0 (free base) | [1] |
| CAS Number | 1439896-32-8 (hydrochloride) | [2] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Appearance | Off-white solid | [1] |
Physicochemical Properties: Bridging Structure and Function
The interplay of a molecule's physical and chemical properties dictates its behavior in a biological system. For 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine, the key parameters to consider are its acid dissociation constant (pKa), lipophilicity (LogP), and solubility. While direct experimental data for this specific molecule is not widely published, we can provide robust estimations based on its structural components and established theoretical models.
Acid Dissociation Constant (pKa)
The pKa of the primary amine is a crucial determinant of the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Theoretical Estimation of pKa:
The basicity of the primary amine in 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine is primarily influenced by the electron-withdrawing effect of the 3-chlorophenyl group. The chlorine atom, through its inductive effect, reduces the electron density on the aniline-like nitrogen, thereby decreasing its basicity (lowering the pKa of the conjugate acid) compared to a simple aliphatic amine. The pKa of aniline is approximately 4.6. The presence of a meta-chloro substituent typically lowers this value. Based on computational models and Hammett correlations for substituted anilines, the pKa of the conjugate acid of 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine is estimated to be in the range of 3.5 - 4.5 .[3]
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a reliable and widely used method for determining pKa values.[4]
-
Preparation: Accurately weigh approximately 5-10 mg of 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
-
Titration Setup: Use a calibrated pH meter with a combination glass electrode. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting with the free base, or a strong base (e.g., 0.1 M NaOH) if starting with the hydrochloride salt.
-
Procedure: Add the titrant in small, precise increments to the sample solution while continuously monitoring the pH. Record the pH value after each addition.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using Gran's plot or other specialized software.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.
Theoretical Estimation of LogP:
The LogP of 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine is influenced by the lipophilic 3-chlorophenyl group and the more hydrophilic tetrahydropyran and amine moieties. A calculated LogP for the similar, non-chlorinated analog, (4-phenyltetrahydro-2H-pyran-4-yl)amine, is 0.72[5]. The addition of a chlorine atom to the phenyl ring generally increases the LogP by approximately 0.7. Therefore, a reasonable estimated LogP for the title compound is in the range of 1.4 - 1.8 . This value suggests a moderate lipophilicity, often favorable for oral drug candidates.[6]
Experimental Protocol for LogP Determination (Shake-Flask Method):
The shake-flask method remains the "gold standard" for experimental LogP determination.[7]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4 for LogD determination) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility
Aqueous solubility is critical for drug absorption and formulation. As an amine, the solubility of 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine is expected to be pH-dependent.
Expected Solubility Profile:
-
Free Base: The free base is expected to have limited solubility in water due to the presence of the lipophilic chlorophenyl group.[8]
-
Hydrochloride Salt: The hydrochloride salt form will be significantly more soluble in aqueous media, as the protonated amine can form favorable interactions with water molecules.[9]
-
pH-Dependence: The solubility will be higher at acidic pH values (below its pKa) where the compound is predominantly in its protonated, more soluble form. As the pH increases above the pKa, the un-ionized, less soluble free base will predominate, leading to a decrease in solubility.
Synthesis and Structural Elucidation
The unambiguous confirmation of the chemical structure is paramount. A plausible synthetic route is outlined below, followed by a suite of analytical techniques for comprehensive characterization.
Synthetic Approach
A common route to 4-aryl-4-aminotetrahydropyrans involves the use of tetrahydro-4H-pyran-4-one as a key starting material.[10][11]
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl group (typically in the 7.0-7.5 ppm region), the diastereotopic methylene protons of the tetrahydropyran ring (in the 1.5-4.0 ppm range), and a broad singlet for the amine protons (which can be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include those for the four distinct aromatic carbons of the chlorophenyl ring (around 120-145 ppm), the quaternary carbon at C4, and the methylene carbons of the tetrahydropyran ring (typically in the 30-70 ppm range).
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211 and 213 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the amine group, cleavage of the tetrahydropyran ring, and loss of the chlorophenyl moiety.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: The primary amine will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydropyran ring will be observed just below 3000 cm⁻¹.
-
C-O Stretching: A strong C-O-C stretching band for the ether linkage in the tetrahydropyran ring is expected around 1050-1150 cm⁻¹.
-
C-Cl Stretching: The C-Cl stretch will be present in the fingerprint region, typically between 600-800 cm⁻¹.
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional atomic arrangement and solid-state conformation, single-crystal X-ray diffraction is the definitive technique.[12][13][14]
Protocol Overview:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a precise three-dimensional model of the molecule.
This technique can confirm the connectivity, stereochemistry, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine. While experimental data for this specific molecule is limited in the public domain, we have established a robust profile of its expected physicochemical properties through theoretical estimations grounded in well-established chemical principles. The outlined experimental protocols for pKa and LogP determination, along with the comprehensive suite of analytical techniques for structural validation, provide a clear and actionable path for researchers. The synthesis of this molecule, likely proceeding through a tetrahydro-4H-pyran-4-one intermediate, yields a compound with moderate lipophilicity and pH-dependent solubility, characteristics that are highly relevant in the context of drug discovery. The application of NMR, MS, FTIR, and X-ray crystallography, as described, will ensure the unambiguous confirmation of its structure and purity, which is a prerequisite for any further biological evaluation. This guide serves as a foundational resource for scientists working with this and structurally related compounds, enabling a more informed and efficient research and development process.
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